
6-Chloro-2-methylpyridine-3-carbaldehyde
Übersicht
Beschreibung
6-Chloro-2-methylpyridine-3-carbaldehyde is a chemical compound with the molecular formula C7H6ClNO . It is a structural motif found in numerous bioactive molecules .
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported in the literature . A ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans has been described .Molecular Structure Analysis
The molecular structure of 6-Chloro-2-methylpyridine-3-carbaldehyde has been studied using quantum chemical density functional theory (DFT) approach . The DFT/B3LYP method with cc-pVTZ basis set was employed to obtain the optimized stable structure and vibrational frequencies .Physical And Chemical Properties Analysis
The physical and chemical properties of 6-Chloro-2-methylpyridine-3-carbaldehyde include a molecular weight of 171.58 g/mol . The compound has a refractive index of n20/D 1.527 (lit.) and a density of 1.167 g/mL at 25 °C (lit.) .Wissenschaftliche Forschungsanwendungen
Synthesis and Biological Activity
6-Chloro-2-methylpyridine-3-carbaldehyde is a key compound in the synthesis of various biologically active molecules. A study by Gangadasu et al. (2002) demonstrated its use in preparing 2-chloro-5-methylpyridine-3-carbaldehyde imines, which have potential applications as herbicides, fungicides, neoplasm inhibitors, antiviral, antimicrobial, anticancer, and tubercular agents. These compounds also play a role in plant growth regulation and biological processes like vision and ATP synthesis (Gangadasu, Raju, & Rao, 2002).
Nickel(II) Chemistry
In nickel(II) chemistry, 6-methylpyridine-2-carbaldehydeoxime, a related compound, has been used to synthesize penta- and hexanuclear complexes. Escuer et al. (2011) investigated this and found the compound useful in forming complexes with antiferromagnetic and ferrimagnetic interactions, which could have implications in materials science and magnetic applications (Escuer, Vlahopoulou, & Mautner, 2011).
Chemistry of Quinoline Analogues
Hamama et al. (2018) highlighted the significance of 2-chloroquinoline-3-carbaldehyde, an analogue of 6-Chloro-2-methylpyridine-3-carbaldehyde, in synthesizing quinoline ring systems. These compounds have shown diverse biological activities and are important in synthetic applications (Hamama, Ibrahim, Gooda, & Zoorob, 2018).
Synthesis of Complex Organic Compounds
The condensation reaction of related compounds has led to the synthesis of unexpected compounds like 1,2-bis(6-methylpyridin-2-yl)ethene-1,2-diol, as demonstrated by Percino et al. (2005). These synthesized compounds have potential applications in organic chemistry and drug design (Percino, Chapela, & Rodríguez-Barbarín, 2005).
Anticancer Activity
A study by Elsayed et al. (2014) on the synthesis and characterization of new complexes of 6-methylpyridine-2-carbaldehydethiosemicarbazone, a similar compound, revealed its potential anticancer activity against human colon and prostate cancer cell lines (Elsayed, Butler, Gilson, Jean-Claude, & Mostafa, 2014).
Eigenschaften
IUPAC Name |
6-chloro-2-methylpyridine-3-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClNO/c1-5-6(4-10)2-3-7(8)9-5/h2-4H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLLSRSWUYXEXNF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=N1)Cl)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10660558 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloro-2-methylpyridine-3-carbaldehyde | |
CAS RN |
884495-36-7 | |
| Record name | 6-Chloro-2-methylpyridine-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10660558 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1S,2S)-2-(1,3-Dioxo-1H-benzo[f]isoindol-2(3H)-yl)cyclohexanecarboxylic acid](/img/structure/B1417948.png)
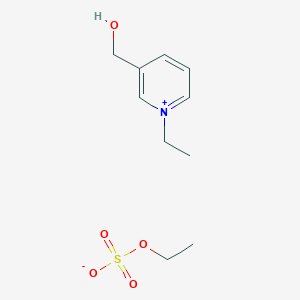
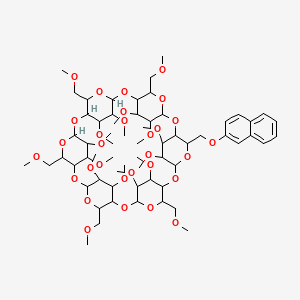




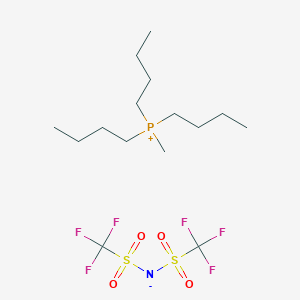
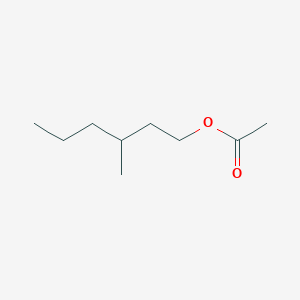
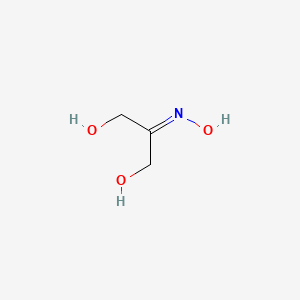
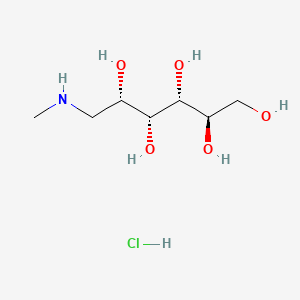
![5-chloro-1H-pyrrolo[2,3-c]pyridine-2-carboxylic acid](/img/structure/B1417967.png)

